TLR7 激动剂 T7
描述
Synthesis Analysis
- The synthesis of TLR7 agonists like T7 often involves the creation of compounds within certain heterocyclic chemical series, such as imidazoquinolines. These compounds are synthesized for their potential immune system activation properties, making them candidates for vaccine adjuvants or therapeutic agents for autoimmune diseases (Bou Karroum et al., 2019).
Molecular Structure Analysis
- The molecular structure of TLR7 agonists is crucial for their activity. For instance, modifications on the imidazoquinoline scaffold can lead to TLR7-antagonistic compounds. This demonstrates the importance of molecular structure in determining the function of these compounds (Shukla et al., 2012).
Chemical Reactions and Properties
- The chemical properties of TLR7 agonists are influenced by their interaction with the receptor. For example, structural analysis has shown how these compounds bind to the TLR7 binding pocket, revealing insights into their mechanism of action and how they induce immune responses (Tojo et al., 2020).
Physical Properties Analysis
- The physical properties, such as water solubility and stability, of TLR7 agonists are important for their biological activity and delivery. Enhanced water solubility and stability can be achieved by conjugating small molecule TLR7 ligands to polysaccharides, improving their immunostimulatory potency (Shinchi et al., 2015).
Chemical Properties Analysis
- TLR7 agonists' chemical properties, such as their potency and selectivity, are critical for their effectiveness. For instance, specific analogues substituted with aminopropyl appendages at certain positions displayed dominant TLR8-agonistic activity, indicating the nuanced chemical properties that dictate their biological role (Beesu et al., 2017).
科学研究应用
Vaccine Adjuvants
- Application Summary : TLR7/8 agonists have found application as adjuvant candidates for inactivated viral antigens apart from various subunit and recombinant antigens, that are poorly immunogenic .
- Methods of Application : The small molecule TLR7/8 agonists activate specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity .
- Results or Outcomes : The activation of these immune cells enhances the efficacy of vaccines, especially those that are poorly immunogenic .
Cancer Immunotherapy
- Application Summary : TLR7/8 can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .
- Methods of Application : TLR agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .
- Results or Outcomes : TLR7/8 agonists lead to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases .
Melanoma Treatment
- Application Summary : TLR7 agonists have been used in the treatment of melanoma .
- Methods of Application : The TLR7 agonist IMQ improves T and NK cell function during BRAF-targeted therapy . The topical application of TLR7 agonist IMQ in combination with other drugs, such as ipilimumab, has been reported .
- Results or Outcomes : Successful results have been reported with the use of TLR7 agonist IMQ in patients with malignant melanoma .
Synthesis of Novel TLR7 Agonistic Triazole Tethered Imidazoquinolines
- Application Summary : A new class of imidazoquinolines has been synthesized, retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon .
- Methods of Application : The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .
- Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .
Vaccine Adjuvant for Influenza and SARS-CoV-2
- Application Summary : TLR7 agonists have been used as adjuvants for multiple vaccine platforms including influenza and SARS-CoV-2 .
- Methods of Application : The TLR7 agonist is used to induce early cross-reactivity for influenza subtypes and SARS-CoV-2 variants .
- Results or Outcomes : The innovative synthesis method allows large-scale, consistent production .
Hepatitis B Treatment
- Application Summary : TLR7 agonists have been used in the development of immunotherapy strategies targeting patients with chronic hepatitis B .
- Methods of Application : The TLR7 agonist is used to activate antigen presenting cells (APCs), which in turn activate both innate and adaptive immune responses .
- Results or Outcomes : The activation of these immune responses has shown promise in the treatment of chronic hepatitis B .
Synthesis of New Efficacious Imidazoquinoline Based Adjuvants
- Application Summary : A new class of imidazoquinolines has been synthesized, which are potential adjuvant candidates for the development of new efficacious vaccines .
- Methods of Application : These molecules were synthesized using triazolyl click chemistry and their target specificity was determined using HEK TLR7/8 transfected cell lines .
- Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .
Anti-tumor Activity
- Application Summary : TLR7 agonists have shown potential benefits in oncotherapy, including inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
安全和危害
未来方向
The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .
属性
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7 agonist T7 |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。